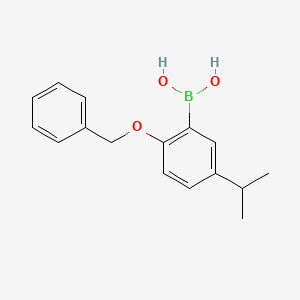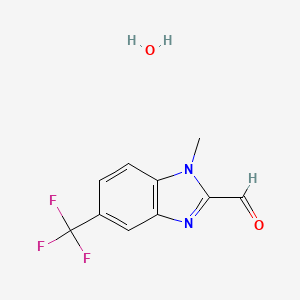![molecular formula C9H14BNO5 B8206552 [6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid](/img/structure/B8206552.png)
[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with methoxy and dimethoxymethyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Boronic Acid Formation: The boronic acid moiety can be introduced through the reaction of the corresponding halopyridine with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of biaryl compounds or other substituted pyridines.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: Boronic acids can form reversible covalent bonds with diols, making them useful in the development of sensors and probes for biological molecules.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functional properties.
作用機序
The mechanism of action of [6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, this interaction can be exploited for the development of sensors and drug molecules that target specific biomolecules.
類似化合物との比較
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis and bioconjugation.
4-Methoxyphenylboronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness:
Substitution Pattern: The unique substitution pattern of [6-(Dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid, with methoxy and dimethoxymethyl groups on the pyridine ring, imparts distinct chemical and physical properties.
Reactivity: The presence of both electron-donating methoxy groups and the boronic acid moiety can influence the compound’s reactivity and interactions with other molecules.
特性
IUPAC Name |
[6-(dimethoxymethyl)-5-methoxypyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5/c1-14-7-4-6(10(12)13)5-11-8(7)9(15-2)16-3/h4-5,9,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUNELPGVBXCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(OC)OC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
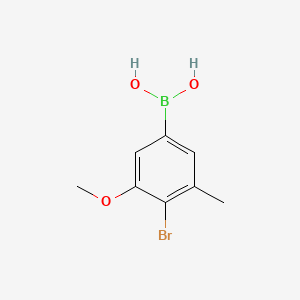

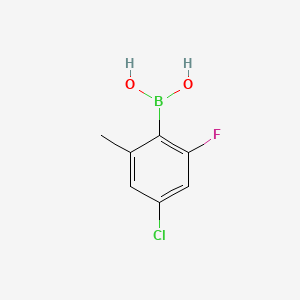

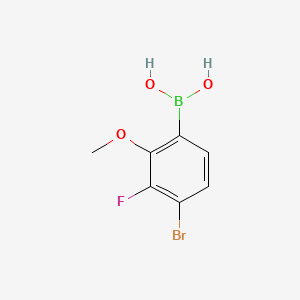
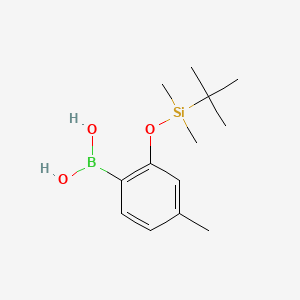
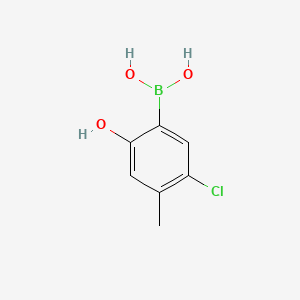
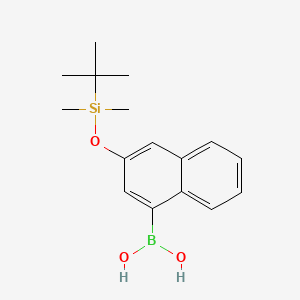

![(4-{3-[(Trifluoroacetyl)oxy]propyl}phenyl)boronic acid](/img/structure/B8206557.png)
